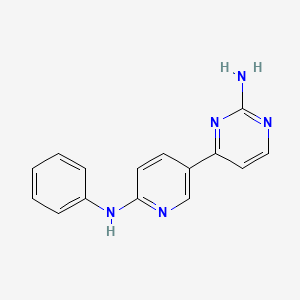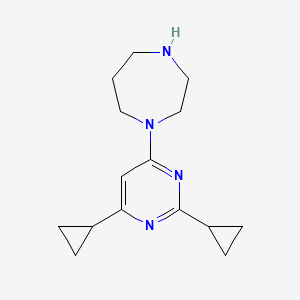
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Diciclopropilpirimidin-4-il)-1,4-diazepano es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en diversos campos de la investigación científica. El compuesto presenta un anillo diazepano fusionado con un anillo pirimidina, que está sustituido con grupos diciclopropilo. Esta configuración estructural confiere propiedades químicas y reactividad distintas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,6-Diciclopropilpirimidin-4-il)-1,4-diazepano normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo pirimidina: El anillo pirimidina se sintetiza mediante una reacción de condensación entre precursores adecuados, como la diciclopropilcetona y una amina adecuada.
Formación del anillo diazepano: El anillo diazepano se forma por ciclización de una diamina adecuada con el intermedio de pirimidina.
Acoplamiento final: El paso final implica el acoplamiento del anillo diazepano con el anillo pirimidina, a menudo utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en condiciones controladas.
Métodos de producción industrial
La producción industrial de 1-(2,6-Diciclopropilpirimidin-4-il)-1,4-diazepano puede implicar la optimización de la ruta sintética anterior para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, temperaturas de reacción optimizadas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,6-Diciclopropilpirimidin-4-il)-1,4-diazepano puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) para producir formas reducidas del compuesto.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales en los anillos de pirimidina o diazepano se reemplazan con otros grupos utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio (LiAlH4), borohidruro de sodio (NaBH4) y otros agentes reductores.
Sustitución: Halógenos (por ejemplo, cloro, bromo), agentes alquilantes (por ejemplo, yoduro de metilo) y nucleófilos (por ejemplo, aminas, tioles).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir derivados de amina o alcano.
Aplicaciones Científicas De Investigación
1-(2,6-Diciclopropilpirimidin-4-il)-1,4-diazepano tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas para diversas aplicaciones.
Biología: Se estudia por su potencial actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el desarrollo de nuevos fármacos.
Industria: El compuesto se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2,6-Diciclopropilpirimidin-4-il)-1,4-diazepano implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura única del compuesto le permite unirse a estas dianas, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y la diana específicas.
Comparación Con Compuestos Similares
1-(2,6-Diciclopropilpirimidin-4-il)-1,4-diazepano se puede comparar con otros compuestos similares, como:
1-(2,6-Diciclopropilpirimidin-4-il)-piperidin-4-ilamina: Este compuesto presenta un anillo piperidina en lugar de un anillo diazepano, lo que lleva a diferentes propiedades químicas y reactividad.
Ácido 1-(2,6-Diciclopropilpirimidin-4-il)-1H-pirazolo-3-carboxílico: Este compuesto tiene un anillo de pirazol y un grupo ácido carboxílico, que imparten diferente actividad biológica y aplicaciones.
La singularidad de 1-(2,6-Diciclopropilpirimidin-4-il)-1,4-diazepano reside en su estructura de anillo específica y su patrón de sustitución, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H22N4 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
1-(2,6-dicyclopropylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H22N4/c1-6-16-7-9-19(8-1)14-10-13(11-2-3-11)17-15(18-14)12-4-5-12/h10-12,16H,1-9H2 |
Clave InChI |
YWHOASNBPZPESY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


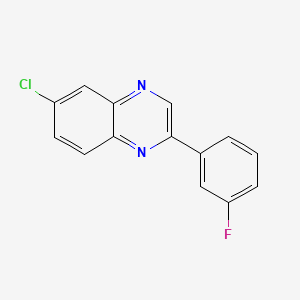


![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
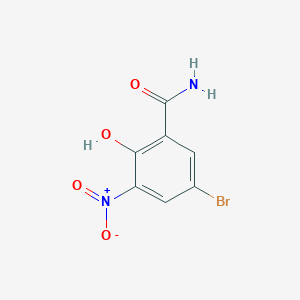

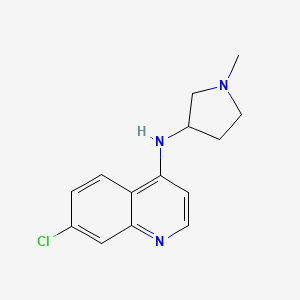
![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
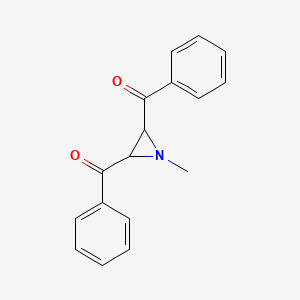


![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
